1-(aminomethyl)-4,4-difluoro-N,N-dimethylcyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Aminomethyl)-4,4-difluoro-N,N-dimethylcyclohexanamine is a synthetic organic compound characterized by its unique structure, which includes an aminomethyl group attached to a cyclohexane ring substituted with two fluorine atoms and two dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(aminomethyl)-4,4-difluoro-N,N-dimethylcyclohexan-1-amine typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(Aminomethyl)-4,4-difluoro-N,N-dimethylcyclohexanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in polar aprotic solvents like DMF or DMSO.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
1-(Aminomethyl)-4,4-difluoro-N,N-dimethylcyclohexanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 1-(aminomethyl)-4,4-difluoro-N,N-dimethylcyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the fluorine atoms can enhance the compound’s lipophilicity and stability. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
1-(Aminomethyl)-cyclohexane: Lacks the fluorine and dimethyl substitutions, resulting in different chemical and biological properties.
4,4-Difluoro-N,N-dimethylcyclohexanamine: Similar structure but without the aminomethyl group, affecting its reactivity and applications.
Uniqueness: 1-(Aminomethyl)-4,4-difluoro-N,N-dimethylcyclohexanamine is unique due to the combination of its aminomethyl group and fluorine substitutions, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H18F2N2 |
---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
1-(aminomethyl)-4,4-difluoro-N,N-dimethylcyclohexan-1-amine |
InChI |
InChI=1S/C9H18F2N2/c1-13(2)8(7-12)3-5-9(10,11)6-4-8/h3-7,12H2,1-2H3 |
InChI Key |
XEBQGUZMQPUGKW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1(CCC(CC1)(F)F)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.